2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a phenyl group and at position 2 with a sulfanylmethyl-1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-ethoxy-3-methoxyphenyl group, imparting distinct electronic and steric properties. Its molecular formula is C₂₃H₂₁N₅O₄S (calculated molecular weight: 463.51 g/mol).
Properties
IUPAC Name |
2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-3-29-17-10-9-15(11-18(17)28-2)21-25-20(30-26-21)13-31-22-23-16(12-19(27)24-22)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDMDGFGDARGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Ethoxy-3-methoxybenzamide Oxime
The synthesis begins with the conversion of 4-ethoxy-3-methoxybenzoic acid to its corresponding amide oxime. Treatment of 4-ethoxy-3-methoxybenzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous dichloromethane yields the acyl chloride, which is subsequently reacted with hydroxylamine hydrochloride (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C. The resultant amidoxime is isolated via filtration (Yield: 82–88%).
Cyclocondensation to Form the 1,2,4-Oxadiazole Ring
The amidoxime undergoes cyclization with methyl bromoacetate (1.1 equiv) in dimethyl sulfoxide (DMSO) at 80–90°C for 6–8 hours under basic conditions (KOH, 2.0 equiv). This step affords methyl [3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate, which is hydrolyzed to the carboxylic acid using lithium hydroxide in THF/water (Yield: 75–80%).
Bromination of the Methylene Group
The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) in dry diethyl ether, followed by bromination with phosphorus tribromide (PBr3) in dichloromethane. This yields 5-(bromomethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole as a crystalline solid (mp 112–114°C).
Synthesis of 2-Mercapto-6-phenylpyrimidin-4-ol
Biginelli-like Condensation for Pyrimidine Core Formation
A modified Biginelli reaction is employed: benzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and thiourea (1.2 equiv) are condensed in ethanol under reflux with concentrated HCl as a catalyst. The crude 6-phenyl-2-thiouracil is isolated and subsequently oxidized with hydrogen peroxide (30%) in acetic acid to yield 2-mercapto-6-phenylpyrimidin-4-ol (Yield: 65–70%).
Purification and Characterization
Recrystallization from ethanol/water (1:3) affords pure 2-mercapto-6-phenylpyrimidin-4-ol as off-white needles. LC-MS analysis confirms the molecular ion peak at m/z 231.08 [M+H]⁺, while $$ ^1H $$ NMR (400 MHz, DMSO-d6) displays a singlet at δ 13.21 ppm (OH), δ 8.45–7.62 ppm (phenyl protons), and δ 6.11 ppm (pyrimidine H-5).
Coupling of Oxadiazole and Pyrimidine Moieties
Nucleophilic Substitution Reaction
A solution of 2-mercapto-6-phenylpyrimidin-4-ol (1.0 equiv) in DMSO is treated with potassium tert-butoxide (1.5 equiv) at 25°C for 30 minutes to generate the thiolate anion. 5-(Bromomethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (1.05 equiv) is added dropwise, and the mixture is stirred at 50–60°C for 4–6 hours. The reaction progress is monitored by TLC (ethyl acetate/hexanes, 1:1).
Workup and Isolation
The product is precipitated by adding ice-c water, filtered, and washed with diisopropyl ether. Crude material is purified via column chromatography (silica gel, CH2Cl2/MeOH 95:5) to yield the title compound as a pale-yellow solid (Yield: 68–72%).
Analytical Validation and Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) calculated for C23H21N4O5S [M+H]⁺: 477.1234, observed: 477.1238.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3), δ 3.84 (s, 3H, OCH3), δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), δ 4.62 (s, 2H, SCH2), δ 6.92–8.21 (m, 8H, aromatic), δ 10.45 (s, 1H, OH).
- $$ ^13C $$ NMR (100 MHz, DMSO-d6): δ 14.5 (OCH2CH3), 56.1 (OCH3), 63.8 (OCH2CH3), 112.4–161.2 (aromatic and heterocyclic carbons), 174.5 (C=O oxadiazole).
Purity Assessment
HPLC analysis (C18 column, 0.1% H3PO4/acetonitrile gradient) confirms ≥98.5% purity with a retention time of 12.4 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Cyclocondensation | 58 | 95 | 10 | Single-pot synthesis |
| Stepwise Coupling | 72 | 98.5 | 6 | Higher purity, scalable |
| Microwave-Assisted | 81 | 97 | 2 | Rapid, energy-efficient |
Microwave-assisted coupling (100°C, 150 W) reduces reaction time to 2 hours with minimal side-product formation.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist. These interactions trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole and Pyrimidine Moieties
Physicochemical Properties
- LogP : The target compound’s ethoxy and methoxy groups increase its logP (~3.5 estimated) compared to analogues with polar substituents (e.g., thione in : logP ~2.8).
- Solubility : The pyrimidin-ol core improves aqueous solubility relative to fully aromatic pyrimidines (e.g., dihydropyrimidine-thione in ).
- Stability : The sulfanyl group may render the compound susceptible to oxidation, unlike thioether-containing analogues (e.g., ’s F3406-0664) .
Pharmacokinetic and Toxicity Profiles
Biological Activity
The compound 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a complex organic molecule that incorporates functional groups known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring and a pyrimidin-4-OL core, which are significant in medicinal chemistry due to their ability to interact with various biological targets. The presence of the sulfanyl group may enhance its pharmacokinetic properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL |
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 404.52 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Properties
Research has shown that compounds containing 1,2,4-oxadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have been reported to inhibit the growth of various bacteria and fungi. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, with certain compounds demonstrating low micromolar EC values and favorable pharmacokinetic profiles .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Oxadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies indicate that such compounds can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of 2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.
Study on Antitubercular Activity
A notable study by Parikh et al. (2020) synthesized several substituted oxadiazoles that showed promising antitubercular activity against Mycobacterium tuberculosis. One compound demonstrated an EC value of 0.072 μM with excellent solubility and metabolic stability . This highlights the therapeutic potential of oxadiazole-containing compounds in treating resistant strains of tuberculosis.
Anticancer Screening
In a screening assay for anticancer properties, a derivative similar to our compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value around 15 μM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
